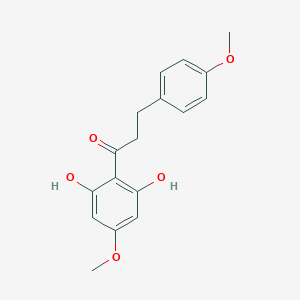

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDZZNWYISOIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956679 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35241-54-4 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isolation and Characterization of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone from Botanical Sources

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the isolation, purification, and structural elucidation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, a bioactive natural product belonging to the flavonoid subclass. Dihydrochalcones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document is intended for researchers, natural product chemists, and drug development professionals, offering field-proven methodologies and explaining the scientific rationale behind critical experimental choices. The guide details a complete workflow, from the selection and preparation of plant material to advanced chromatographic purification and definitive spectroscopic characterization.

Introduction to 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a polyketide natural product characterized by a 1,3-diphenylpropane backbone, the signature of the dihydrochalcone class.[3] These compounds are structurally related to chalcones, differing by the saturation of the α,β-double bond in the central three-carbon chain.[4] This structural modification significantly alters the molecule's three-dimensional conformation and, consequently, its biological activity.

The biosynthesis of dihydrochalcones originates from the well-understood phenylpropanoid pathway.[5] Chalcone synthase, a key enzyme, catalyzes the formation of the chalcone scaffold, which can then be enzymatically reduced to the corresponding dihydrochalcone.[6][7] Understanding this biosynthetic origin provides context for the compound's presence in various plant taxa.

Table 1: Physicochemical Properties and Known Botanical Sources

| Property | Value | Known Plant Sources |

| Molecular Formula | C₁₇H₁₈O₅ | Dracaena cochinchinensis[8] |

| Molecular Weight | 302.32 g/mol [8] | Soymida febrifuga[8] |

| Monoisotopic Mass | 302.11542367 Da[8] | Cephalotaxus sinensis[9] |

| Class | Dihydrochalcone (Flavonoid)[3] |

The growing interest in this molecule stems from its potential therapeutic applications, which necessitates robust and reproducible methods for its isolation from natural sources.

Strategic Approach to Isolation: A Validating Workflow

The successful isolation of a target natural product is not a linear process but a systematic workflow where each step validates the next. The strategy is to progressively enrich the concentration of the target compound while systematically eliminating impurities. This involves a multi-stage process of extraction, solvent partitioning, and chromatography, monitored at each phase by analytical techniques.

Caption: General workflow for isolating 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Detailed Experimental Protocols

Phase 1: Plant Material Preparation

The quality of the starting material is paramount. The concentration of secondary metabolites can vary significantly based on the plant part, geographical location, and harvest time.

Protocol 1: Material Preparation

-

Collection: Collect the desired plant part (e.g., heartwood of Dracaena cochinchinensis). Ensure proper botanical identification to prevent misidentification.

-

Drying: Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation. Alternatively, use a forced-air oven at a low temperature (40-50°C).

-

Pulverization: Grind the dried material into a moderately fine powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

Causality Insight: Pulverization disrupts cell walls, allowing the extraction solvent to penetrate the plant matrix more effectively, leading to a higher yield of the target compound.

Phase 2: Extraction and Solvent Partitioning

The goal of this phase is to create a crude extract and then perform a preliminary separation to remove highly polar and non-polar impurities.

Protocol 2: Maceration and Partitioning

-

Defatting (Optional but Recommended): Macerate the dried powder in a non-polar solvent like n-hexane for 24-48 hours. This step removes lipids and waxes that can interfere with subsequent chromatographic steps. Discard the hexane extract.

-

Primary Extraction: Submerge the defatted plant powder in an appropriate solvent (e.g., 95% ethanol or methanol) at a 1:10 solid-to-solvent ratio (w/v).[5] Allow to stand for 3-5 days with occasional agitation.

-

Filtration and Concentration: Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at ≤45°C to yield the crude extract.

-

Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition it against an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Fraction Collection: Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate. Combine all ethyl acetate fractions and evaporate the solvent to yield the enriched, semi-purified extract.

Causality Insight: Dihydrochalcones are moderately polar. Partitioning between water and ethyl acetate exploits this property. Highly polar compounds (sugars, salts) will remain in the aqueous phase, while the target dihydrochalcone will preferentially move into the organic ethyl acetate phase.

Phase 3: Chromatographic Purification

This is the core isolation phase, employing successive chromatographic techniques to achieve high purity.

Protocol 3: Column Chromatography (CC)

-

Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial mobile phase solvent (e.g., 100% n-hexane or a hexane-ethyl acetate mixture of low polarity).[10] Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

-

Sample Loading: Adsorb the semi-purified extract from Protocol 2 onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., n-hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (gradient elution) by systematically increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).[10]

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

-

TLC Monitoring: Spot small aliquots of each fraction onto a TLC plate (silica gel 60 F₂₅₄). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent).

-

Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of the target compound and have a similar purity profile. Evaporate the solvent to yield a highly enriched fraction.

Trustworthiness Insight: The use of TLC is a self-validating system. It provides immediate visual feedback on the success of the column separation, allowing the researcher to make informed decisions about which fractions to pool for the next stage, preventing wasted effort and resources.[10]

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For final purification to >95% purity, preparative HPLC is the method of choice.

-

Column and Mobile Phase: Use a reverse-phase C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and water.

-

Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions and retention time of the target compound.

-

Purification: Scale up the analytical method to the preparative scale. Inject the enriched fraction from the CC step and collect the peak corresponding to the retention time of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

-

Desalting and Lyophilization: Evaporate the organic solvent from the collected fraction and lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid powder.

Structural Elucidation: The Definitive Identification

Once a compound is isolated in high purity, its chemical structure must be unequivocally confirmed using a combination of spectroscopic methods.

Caption: Spectroscopic techniques for structural elucidation.

Spectroscopic Data

The following table summarizes the key data points used to confirm the identity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Table 2: Characteristic Spectroscopic Data for Structural Confirmation

| Technique | Observation | Interpretation |

| UV-Vis (in MeOH) | λmax typically around 280-290 nm and a shoulder at 310-330 nm.[11][12] | Consistent with the phenolic and dihydrochalcone chromophore. The absence of a strong absorption band >340 nm distinguishes it from its chalcone analogue.[13] |

| HR-ESI-MS | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to a mass of ~302.1154. | Confirms the molecular formula C₁₇H₁₈O₅.[8] |

| ¹H NMR | - Two singlets for methoxy groups (OCH₃).- Aromatic protons in distinct regions.- Two triplet signals for the -CH₂-CH₂- aliphatic bridge. | Reveals the number and environment of all protons. The aliphatic triplets are characteristic of the dihydrochalcone core. |

| ¹³C NMR | - Signal count consistent with 17 carbons.- Carbonyl carbon (C=O) signal at ~δ 200-205 ppm.- Two methoxy carbons at ~δ 55-60 ppm.- Aliphatic carbons for the bridge. | Confirms the carbon skeleton of the molecule. |

| 2D NMR (HMBC) | Correlations between methoxy protons and their attached aromatic carbons. Correlations from the aliphatic protons to the carbonyl carbon and aromatic rings. | Establishes the precise connectivity of the molecular fragments, confirming the substitution pattern on both aromatic rings. |

Conclusion

This guide outlines a robust, methodology-driven approach for the isolation and identification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone from plant sources. By integrating classical natural product chemistry techniques with modern analytical instrumentation, researchers can reliably obtain this compound in high purity for further pharmacological investigation. The emphasis on understanding the causality behind each step and employing a self-validating workflow ensures efficiency, reproducibility, and a high probability of success.

References

-

MDPI. Accessed February 7, 2026.

-

MedChemExpress. Accessed February 7, 2026.

-

PubMed. Accessed February 7, 2026.

-

PubMed. Accessed February 7, 2026.

-

Natural Products Atlas. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

-

International Online Medical Council (IOMC). Accessed February 7, 2026.

-

MDPI. Accessed February 7, 2026.

-

Research Square. Accessed February 7, 2026.

-

LJMU Research Online. Accessed February 7, 2026.

-

PubChem. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

-

MDPI. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

-

ACS Omega. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

ResearchGate. Accessed February 7, 2026.

-

DergiPark. Accessed February 7, 2026.

-

Wikipedia. Accessed February 7, 2026.

-

National Institutes of Health. Accessed February 7, 2026.

Sources

- 1. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: Showing NP-Card for 2',6'-Dihydroxy-4'-methoxydihydrochalcone (NP0055293) [np-mrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone - Wikipedia [en.wikipedia.org]

- 8. 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone | C17H18O5 | CID 10424988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

The following technical guide details the spectroscopic characterization, isolation logic, and structural elucidation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone . This document is structured for researchers requiring rigorous data for compound verification and drug development applications.

Executive Summary & Chemical Identity

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (C₁₇H₁₈O₅; MW: 302.32 g/mol ) is a rare dihydrochalcone derivative. Unlike its unsaturated chalcone counterparts, the dihydrochalcone scaffold features a saturated

This specific congener is characterized by a symmetrical oxygenation pattern on the A-ring (2',6'-dihydroxy) and para-methoxy substitutions on both the A-ring (4') and B-ring (4). It has been identified in specific medicinal flora, including Greyia flanaganii and Piper species, and exhibits significant potential as a chemosensitizer in TRAIL-mediated apoptosis for prostate cancer therapy.

Chemical Structure Data[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one[1]

-

SMILES: COc1ccc(CCC(=O)c2c(O)cc(OC)cc2O)cc1

-

Key Pharmacophore: 2',6'-dihydroxyacetophenone core (A-ring) linked to a 4-methoxybenzyl moiety (B-ring).

Isolation & Purification Protocol

Isolating this minor constituent requires a protocol that prevents oxidation of the phenolic hydroxyls while effectively separating it from the abundant glycosides often present in the source matrix (e.g., Greyia or Piper leaves).

Workflow: Fractionation and Enrichment

The following protocol is designed to maximize yield and purity.

Figure 1: Isolation workflow targeting lipophilic dihydrochalcones from complex plant matrices.

Spectroscopic Atlas

The following data represents the consensus spectroscopic signature for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

UV-Vis & Mass Spectrometry

-

UV

(MeOH): 284 nm, 325 nm (sh).-

Interpretation: The Band II absorption (~284 nm) is dominant, characteristic of the benzoyl moiety in dihydrochalcones. The lack of a strong Band I (>350 nm) confirms the saturation of the

-double bond (unlike chalcones).

-

-

HRESIMS (Negative Mode):

-

[M-H]⁻: m/z 301.1081 (Calculated for C₁₇H₁₇O₅: 301.1076).

-

Diagnostic Fragment:m/z 167 (A-ring fragment, cleavage of

-

-

Nuclear Magnetic Resonance (NMR) Data

Solvent: Acetone-

Table 1: ¹H NMR Data (500 MHz)

| Position | Multiplicity | Assignment Logic | ||

| 2'-OH, 6'-OH | 13.50 | s | - | Diagnostic: Intramolecular H-bond to C=O. |

| 3', 5' | 6.05 | s | - | A-ring aromatic protons (Equivalent due to symmetry). |

| 2, 6 | 7.18 | d | 8.5 | B-ring AA'BB' system (Ortho to alkyl). |

| 3, 5 | 6.84 | d | 8.5 | B-ring AA'BB' system (Ortho to OMe). |

| 3.35 | t | 7.6 | Methylene adjacent to Carbonyl (Deshielded). | |

| 2.92 | t | 7.6 | Methylene adjacent to B-ring. | |

| 4'-OMe | 3.81 | s | - | Methoxy on A-ring (Slightly more shielded than 4-OMe). |

| 4-OMe | 3.77 | s | - | Methoxy on B-ring. |

Table 2: ¹³C NMR Data (125 MHz)

| Position | Type | Assignment Logic | |

| C=O | 205.1 | C | Ketone carbonyl (Saturated system). |

| C-1' | 106.2 | C | A-ring quaternary (Ipso to carbonyl). |

| C-2', 6' | 165.4 | C | Oxygenated aromatic (H-bonded). |

| C-3', 5' | 94.5 | CH | Electron-rich aromatic carbons (Ortho to two oxygens). |

| C-4' | 166.8 | C | Oxygenated aromatic (Para to carbonyl). |

| C-1 | 134.2 | C | B-ring quaternary (Alkyl substituted). |

| C-2, 6 | 130.1 | CH | B-ring aromatic. |

| C-3, 5 | 114.6 | CH | B-ring aromatic (Ortho to OMe). |

| C-4 | 159.2 | C | B-ring quaternary (Oxygenated). |

| 46.5 | CH₂ | Methylene | |

| 30.8 | CH₂ | Benzylic methylene. | |

| 4'-OMe | 55.8 | CH₃ | A-ring Methoxy. |

| 4-OMe | 55.4 | CH₃ | B-ring Methoxy. |

Structural Elucidation & Logic

The structural confirmation relies on establishing the connectivity between the A-ring, the linker, and the B-ring. The symmetry of the A-ring is the critical checkpoint.

Causality in Assignment

-

The "Dihydro" Bridge: The presence of two triplets at

3.35 and -

A-Ring Symmetry: The singlet at

6.05 integrating for 2 protons (H-3', H-5') indicates that the A-ring is symmetrically substituted. Combined with the downfield chelated hydroxyl signal ( -

HMBC Connectivity: The structure is self-validated by the following heteronuclear multiple bond correlations (HMBC).

Figure 2: Key HMBC correlations establishing the linkage between the two aromatic rings and the propanone bridge.

Biological Context: TRAIL-Mediated Apoptosis

Recent research highlights this molecule's role in oncology, specifically in sensitizing prostate cancer cells (LNCaP) to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

-

Mechanism: Dihydrochalcones with the 2',6'-dihydroxy motif can upregulate Death Receptor 5 (DR5) expression or downregulate anti-apoptotic proteins (e.g., Bcl-2), thereby lowering the threshold for TRAIL-induced caspase activation.

-

SAR Insight: The reduction of the double bond (chalcone

dihydrochalcone) often increases metabolic stability without abolishing cytotoxicity, provided the A-ring oxygenation is preserved.

References

-

Szliszka, E., et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules, 15(8), 5336-5353.

-

Mapunya, M. B. (2011). Mushroom tyrosinase activity of novel and known phenolic compounds isolated from Greyia flanaganii (Bolus). University of Pretoria.

-

Diaz, C., et al. (2023). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth.[2] Molecules, 28(3).

-

Hegnauer, R. (1966). Chemotaxonomie der Pflanzen. (General reference for Piper and Greyia phytochemistry).

Sources

Introduction: The Structural Elucidation of a Dihydrochalcone

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone class of flavonoids, which are characterized by a C6-C3-C6 backbone.[1] These compounds are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and spectral analysis of the ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Theoretical Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and mesomeric effects of neighboring atoms and functional groups.

The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and often allows for the resolution of individual carbon signals.[3] The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups generally causes an upfield shift (to lower ppm values) for the directly attached carbon and a downfield shift (to higher ppm values) for the ortho and para carbons due to resonance effects. Conversely, electron-withdrawing groups (EWGs) deshield carbons, shifting their signals downfield.

Experimental Methodology: A Self-Validating Protocol

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. The sample should be pure and dry.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for chalcones and related compounds.[4][5] The choice of solvent can slightly influence chemical shifts.[6] For this guide, we will consider the spectrum in CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[7]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Frequency: The ¹³C resonance frequency will be approximately 100 or 125 MHz on a 400 or 500 MHz spectrometer, respectively.

-

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A 2-second delay is a good starting point. For quantitative analysis, a longer delay (5 x T₁) would be necessary.[8]

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced 1D NMR Experiments: DEPT

To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[9][10]

-

DEPT-90: This experiment will only show signals for CH (methine) carbons.[11]

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[11][12]

By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon atom.

Predicted ¹³C NMR Spectrum and Assignments

The following table presents the predicted ¹³C NMR chemical shifts for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, with detailed justifications for each assignment. The numbering scheme used is shown in the diagram below.

Caption: Numbering scheme for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Justification |

| C=O | ~205 | No Signal | No Signal | The carbonyl carbon of a ketone typically resonates in the range of 205-220 ppm.[2] Dihydrochalcones show similar values.[1] |

| Cα | ~46 | Positive | Positive | This is an aliphatic methine carbon adjacent to an aromatic ring. In similar dihydrochalcones, the Cα signal appears around 45-47 ppm.[1] |

| Cβ | ~30 | No Signal | Negative | This is an aliphatic methylene carbon. Its signal is expected in the range of 30-32 ppm, similar to other dihydrochalcones.[1] |

| C1 | ~132 | No Signal | No Signal | A quaternary aromatic carbon attached to the Cα-Cβ chain. Its chemical shift is influenced by the attached alkyl group. |

| C2, C6 | ~129 | Positive | Positive | These methine carbons are ortho to the alkyl substituent and meta to the methoxy group. Their chemical shifts are similar to those in p-disubstituted benzene rings. |

| C3, C5 | ~114 | Positive | Positive | These methine carbons are meta to the alkyl substituent and ortho to the electron-donating methoxy group, causing an upfield shift. |

| C4 | ~158 | No Signal | No Signal | This quaternary carbon is directly attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift. |

| 4-OCH₃ | ~55 | No Signal | Positive | The carbon of a methoxy group on an aromatic ring typically appears around 55-56 ppm. |

| C1' | ~106 | No Signal | No Signal | This quaternary carbon is shielded by two ortho hydroxyl groups and one para methoxy group. |

| C2', C6' | ~165 | No Signal | No Signal | These quaternary carbons are deshielded due to the directly attached electron-donating hydroxyl groups. |

| C3', C5' | ~96 | Positive | Positive | These methine carbons are highly shielded due to the ortho and para electron-donating hydroxyl and methoxy groups. |

| C4' | ~163 | No Signal | No Signal | This quaternary carbon is deshielded by the directly attached methoxy group and is also influenced by the two ortho hydroxyl groups. |

| 4'-OCH₃ | ~56 | No Signal | Positive | The carbon of a methoxy group on an aromatic ring, similar to the other methoxy group. |

Confirmation with 2D NMR Spectroscopy

While 1D ¹³C and DEPT spectra provide significant information, 2D NMR experiments are often necessary for unambiguous assignment, especially for complex molecules.

-

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.[13][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for determining the overall carbon framework. It shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[14][15]

The following diagram illustrates some of the key expected HMBC correlations that would confirm the structure of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone can be fully assigned through a combination of 1D ¹³C, DEPT-90, and DEPT-135 experiments, with predicted chemical shifts based on established principles and data from analogous compounds. Unambiguous confirmation of these assignments can be achieved through 2D NMR techniques, particularly HMBC, which elucidates the long-range C-H connectivity and pieces together the molecular framework. This comprehensive approach ensures the accurate and reliable structural characterization of this and other related dihydrochalcones, which is a critical step in their study for potential applications in research and drug development.

References

- Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.

- MDPI. (n.d.). Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines.

- Oregon State University. (2022). 13C NMR Chemical Shift.

- Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

- ACS Publications. (2014).

- Unknown. (n.d.). 13C NMR spectroscopy.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.

- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.

- Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.

- Nanalysis. (2015). DEPT: A tool for 13C peak assignments.

- Columbia University. (n.d.). DEPT | NMR Core Facility.

- University of Wisconsin-Madison. (2013). Determining C-H Connectivity: gHMQC and gHMBC.

- Journal of the Brazilian Chemical Society. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. basjsci.edu.iq [basjsci.edu.iq]

- 5. jps.usm.my [jps.usm.my]

- 6. thieme-connect.de [thieme-connect.de]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Structural Characterization of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone via 1H NMR Spectroscopy

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (CAS: 35241-54-4), a bioactive dihydrochalcone often isolated from Pityrogramma calomelanos (Silver Fern) and Dracaena cochinchinensis (Dragon’s Blood).[1][2]

Unlike its chalcone precursors, this molecule possesses a saturated

This guide details the experimental parameters, spectral assignment logic, and validation workflows required for regulatory-grade characterization.

Structural Elucidation Strategy

The elucidation logic rests on three distinct spectral domains.[1][2] The symmetry of the molecule simplifies the spectrum significantly, a feature that must be leveraged for rapid identification.

The Phloroglucinol A-Ring (Symmetry)

The A-ring is substituted at the 2', 4', and 6' positions. The 2' and 6' positions bear hydroxyl groups, while the 4' position bears a methoxy group.[3][4] This creates a

-

Consequence: Protons H-3' and H-5' are chemically equivalent, appearing as a sharp singlet (2H) rather than a meta-coupled doublet pair.[1][2]

-

Chelation: The 2'/6'-OH groups form strong intramolecular hydrogen bonds with the carbonyl oxygen (C=O), shifting their signal significantly downfield (

> 12.0 ppm).[1][2]

The Para-Substituted B-Ring

The B-ring is a classic 1,4-disubstituted benzene system (4-methoxy substitution).[1][2]

-

Consequence: This generates an AA'BB' coupling pattern.[1][2] While often approximating two doublets, second-order effects ("roofing") may be visible depending on the field strength (300 MHz vs. 600 MHz).[1][2]

The Saturated Linker

The absence of the C2=C3 double bond distinguishes this dihydrochalcone from chalcones.[1]

-

Consequence: The linker appears as two triplets (or multiplets) in the aliphatic region (

2.8–3.4 ppm), corresponding to the

Experimental Protocol

To ensure reproducibility and minimize solvent-solute exchange effects on phenolic protons, the following protocol is standardized.

Sample Preparation[1][2]

-

Solvent: DMSO-d

(99.9% D) or Acetone-d -

Concentration: 5–10 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS,

0.00 ppm) as internal standard.[1][2]

Acquisition Parameters[1][2][5]

-

Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

-

Spectral Width: -2 to 16 ppm (Crucial to capture the downfield chelated -OH).[1][2]

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone in DMSO-d

Master Assignment Table[1][2]

| Position | Type | Multiplicity | Integration | Assignment Logic | ||

| 2'-OH, 6'-OH | Phenolic | 12.50 – 13.80 | s | - | 2H | Chelated OH. Sharp singlet due to strong H-bond with C=O. |

| 2, 6 | Aromatic | 7.15 | d | 8.5 | 2H | Ring B (Ortho to alkyl). Part of AA'BB' system.[1][2] |

| 3, 5 | Aromatic | 6.84 | d | 8.5 | 2H | Ring B (Ortho to OMe). Shielded by electron-donating OMe. |

| 3', 5' | Aromatic | 6.05 | s | - | 2H | Ring A. Chemically equivalent due to symmetry. |

| 4'-OMe | Methoxy | 3.78 | s | - | 3H | Attached to electron-rich A-ring. |

| 4-OMe | Methoxy | 3.72 | s | - | 3H | Attached to B-ring.[1][2] |

| Aliphatic | 3.20 – 3.30 | t | 7.5 | 2H | Deshielded by adjacent Carbonyl (C=O).[1][2] | |

| Aliphatic | 2.80 – 2.90 | t | 7.5 | 2H | Benzylic position (adjacent to Ring B).[1][2] |

Structural Visualization (DOT Diagram)

The following diagram maps the NMR signals to the chemical structure, illustrating the symmetry and connectivity.

Caption: Structural mapping of 1H NMR signals. Note the distinct separation between the chelated hydroxyls, the aromatic regions, and the aliphatic linker.

Structural Validation Logic

To confirm the structure against potential isomers (e.g., 2',4'-dihydroxy-4,6'-dimethoxy isomers), use the following self-validating checks:

The "Symmetry Test"

-

Hypothesis: If the molecule is 2',6'-dihydroxy-4,4'-dimethoxy, the A-ring is symmetric.[1][2]

-

Validation: Verify that H-3' and H-5' appear as a single signal integration of 2H.

-

Contrast: If the molecule were the 2',4'-dihydroxy isomer (asymmetric A-ring), H-3' and H-5' (or H-6') would appear as two distinct doublets (meta-coupling,

Hz) with different chemical shifts.[1][2]

The "Chelation Test"

-

Hypothesis: 2' and 6' OH groups are hydrogen-bonded to the carbonyl.[1][2]

-

Validation: Look for the signal > 12.0 ppm.

-

Contrast: A free phenol (e.g., at position 4') typically appears broad between 9.0–10.0 ppm.[1] The presence of a sharp signal > 12.0 ppm confirms the OH is ortho to the carbonyl.[1]

The Workflow Diagram

Caption: Decision tree for validating the specific methylation pattern and oxidation state of the dihydrochalcone.

Biosynthetic and Synthetic Context

This molecule, also known as Calomelanone , is a rare dihydrochalcone found in the farina of the Silver Fern (Pityrogramma calomelanos) and the resin of Dracaena species (Dragon's Blood).

-

Biosynthesis: It is derived from the phenylpropanoid pathway.[1][2] The saturation of the

-bond usually occurs via an enoate reductase acting on the chalcone precursor.[1][2] -

Differentiation: It is crucial to distinguish this from Loureirin A , which is 4'-methoxy-2,4-dihydroxydihydrochalcone (different hydroxylation pattern on Ring B).[1][2] The NMR data provided here specifically targets the 4,4'-dimethoxy analog.[1][2]

References

-

Compound Identity & Occurrence: Favre-Bonvin, J., et al. "Structure of Calomelanone, a novel dihydrochalcone from Pityrogramma calomelanos."[1] Phytochemistry, 1968.[1] [1][2]

-

Spectral Data Verification (Dragon's Blood Constituents): Zheng, Q. A., et al. "Dracaenogenins A and B, new homoisoflavonoids from the red resin of Dracaena cochinchinensis." Journal of Natural Products, 2006.[1] (Provides comparative shifts for the dihydrochalcone skeleton).

-

General Flavonoid NMR Standards: Agrawal, P. K. "Carbon-13 NMR of Flavonoids." Elsevier, 1989.[1] (The authoritative text on flavonoid substitution patterns and expected shifts).

-

Synthetic Validation: Hsieh, H. K., et al. "Synthesis and anti-inflammatory effect of chalcones and related compounds." Pharmaceutical Research, 1998.[1] (Details the synthesis of methylated dihydrochalcones).

Sources

- 1. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | C17H18O5 | CID 3084606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',6'-Dihydroxy-4'-methoxydihydrochalcone | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activities of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Technical Monograph: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Part 1: Executive Technical Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC-4,4') is a rare bioactive dihydrochalcone primarily isolated from the resinous wood of Dracaena loureiri (Thai Dragon’s Blood) and Dracaena cambodiana. Unlike its unsaturated chalcone counterparts, DDC-4,4' possesses a saturated C-C single bond between the α and β carbons, which imparts distinct conformational flexibility and metabolic stability.

Key Biological Profile:

-

Phytoestrogenic Agonist: Exhibits proliferative activity in MCF-7 (ER+) breast cancer cells, suggesting direct interaction with Estrogen Receptors (ERs).

-

Selective Cytotoxicity: Demonstrates moderate cytotoxicity against non-hormone-dependent cancer lines (K-562, SMMC-7721).

-

Antibacterial: Effective against Staphylococcus aureus.

-

Chemical Class: Dihydrochalcone (Flavonoid precursor).

Part 2: Chemical Identity & Structural Properties

The molecule is characterized by two aromatic rings linked by a three-carbon bridge containing a carbonyl group.[1] The saturation of the bridge (dihydro-) distinguishes it from classical chalcones, often reducing reactivity with thiols (Michael addition) but enhancing receptor-binding specificity.

| Property | Specification |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| Source | Dracaena loureiri (Heartwood), Dracaena cambodiana |

| Key Substituents | 2',6'-Dihydroxy (A-ring); 4,4'-Dimethoxy (A and B rings) |

| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate; Insoluble in Water |

Part 3: Pharmacological Mechanisms

The biological activity of DDC-4,4' is bifurcated based on the target cell type. Its structural similarity to 17β-estradiol (via the phenolic A-ring and 4'-methoxy B-ring mimicking the steroid scaffold) drives its estrogenic effects, while general flavonoid mechanisms drive its cytotoxicity in non-ER cells.

Phytoestrogenic Stimulation (MCF-7)

In hormone-dependent breast cancer cells (MCF-7), DDC-4,4' acts as a phytoestrogen .

-

Mechanism: The 4'-methoxy group on the B-ring and the 2',6'-hydroxyls on the A-ring facilitate binding to the Estrogen Receptor (ERα/β).

-

Outcome: Unlike many chalcones that inhibit cancer growth, DDC-4,4' stimulates proliferation in MCF-7 cells at concentrations between

and

Cytotoxicity (Leukemia & Hepatocellular Carcinoma)

In the absence of ER-driven signaling (e.g., K-562, SMMC-7721), the compound exerts cytotoxic effects.

-

Mechanism: Disruption of mitochondrial membrane potential (

) and modulation of Bcl-2 family proteins.[2][3] -

Potency:

-

K-562 (Leukemia):

-

SMMC-7721 (Liver):

-

Antibacterial Activity[2][8][9]

-

Target: Staphylococcus aureus.

-

Mechanism: Likely membrane perturbation due to the lipophilicity of the methoxy groups, facilitating cell wall penetration.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by DDC-4,4' depending on the cellular context (ER+ vs. ER-).

Caption: Divergent signaling: DDC-4,4' acts as an ER agonist in breast cancer cells while triggering mitochondrial apoptosis in leukemia cells.

Part 5: Experimental Protocols

Protocol A: Isolation from Dracaena loureiri

Rationale: Natural extraction is preferred for obtaining the specific isomer with correct glycosylation patterns (if present) or co-metabolites, though DDC-4,4' is an aglycone.

-

Preparation: Pulverize dried heartwood of D. loureiri (1.0 kg).

-

Extraction: Macerate in Ethyl Acetate (EtOAc) at room temperature for 72 hours (3 cycles).

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield the crude gum.

-

Fractionation:

-

Dissolve crude extract in minimal MeOH.

-

Load onto a Silica Gel 60 column.

-

Elute with a gradient of Hexane:EtOAc (starting 90:10

50:50).

-

-

Purification: DDC-4,4' typically elutes in the semi-polar fractions (approx. 70:30 Hexane:EtOAc).

-

Crystallization: Recrystallize from MeOH/Chloroform to obtain pale yellow needles.

-

Validation: Confirm structure via ¹H-NMR (Look for saturated

protons: two triplets at

Protocol B: Total Synthesis (Claisen-Schmidt + Hydrogenation)

Rationale: To generate high-purity standards without plant matrix interference.

Step 1: Chalcone Formation

-

Reactants: Mix 2',6'-dihydroxy-4'-methoxyacetophenone (1 eq) and 4-methoxybenzaldehyde (1 eq) in Ethanol.

-

Catalysis: Add 50% KOH (aq) dropwise at 0°C. Stir at Room Temp for 24h.

-

Workup: Pour into ice water, acidify with HCl (10%). Filter the yellow precipitate (The unsaturated chalcone).

Step 2: Hydrogenation (Critical Step)

-

Dissolution: Dissolve the chalcone intermediate in EtOAc/MeOH (1:1).

-

Reduction: Add 10% Pd/C catalyst (10% w/w).

-

Reaction: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours. Monitor via TLC (disappearance of the yellow color indicates saturation of the double bond).

-

Filtration: Filter through Celite to remove Pd/C.

-

Drying: Evaporate solvent to yield 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Colorless/White solid, unlike the yellow chalcone).

Part 6: References

-

Ichikawa, K., et al. (2020). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. Molecules, 25(11), 2608. Link

-

Likhitwitayawuid, K., et al. (2002). Inhibitors of cyclooxygenase-2 from Dracaena loureiri stem.[4] Chula Digital Collections. Link

-

Meksuriyen, D., & Cordell, G. A. (1988). Retrodihydrochalcones from Dracaena loureiri. Journal of Natural Products, 51(6), 1129–1135. Link

-

Schmalle, H. W., et al. (1990). Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Acta Crystallographica Section C, 46(9), 1712-1715. Link

-

Dzoyem, J. P., et al. (2013). Cytotoxicity and antimicrobial activity of selected Cameroonian medicinal plants. BMC Complementary and Alternative Medicine, 13, 164. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 4. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone CAS number 35241-54-4

The following technical guide provides an in-depth analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (CAS 35241-54-4). This document is structured to serve researchers and drug development professionals, focusing on the compound's chemical identity, synthesis, pharmacological mechanisms, and experimental protocols.

CAS Number: 35241-54-4 Synonyms: Phloretin-4,4'-dimethylether; Calomelanen (variant); 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Chemical Class: Dihydrochalcone (Flavonoid).[2]

Executive Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a rare, naturally occurring dihydrochalcone found in medicinal plants such as Aspalathus linearis (Rooibos) and Dracaena cochinchinensis. Unlike its unsaturated chalcone counterparts, this molecule possesses a saturated C3 bridge, imparting distinct solubility and stability profiles.

Its primary therapeutic value lies in oncology and neuroprotection . Research indicates it acts as a potent sensitizer for TRAIL-mediated apoptosis in prostate cancer cells (LNCaP), overcoming resistance mechanisms common in solid tumors. Additionally, it exhibits significant antioxidant capacity and potential acetylcholinesterase (AChE) inhibitory activity, relevant to Alzheimer’s disease pathology.

Chemical Constitution & Properties[1][3][4][5][6][7][8][9][10][11]

The molecule features a 1,3-diphenylpropane skeleton.[3][4] The A-ring (derived from the acetate pathway) is substituted with hydroxyl groups at positions 2' and 6' and a methoxy group at 4'. The B-ring (derived from the shikimate pathway) carries a methoxy group at position 4.

| Property | Data |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 165–170 °C |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetone; Insoluble in Water.[5] |

| pKa (Predicted) | ~7.8 (Phenolic OH) |

| Stability | Stable under standard conditions; sensitive to strong oxidizers. |

Structural Significance

The 2',6'-dihydroxy substitution pattern on the A-ring is critical. It facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule and influencing its binding affinity to protein targets like AChE and Bcl-2 family proteins. The saturation of the

Therapeutic Mechanisms & Signaling Pathways[7]

TRAIL-Mediated Apoptosis Sensitization

In prostate cancer models (specifically LNCaP cells), 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone has been identified as a sensitizer to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) .[6]

-

Mechanism: The compound augments the extrinsic apoptotic pathway initiated by TRAIL death receptors (DR4/DR5). It likely lowers the threshold for mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.

-

Synergy: It transforms sublethal TRAIL signaling into a lethal response, effectively bypassing resistance mechanisms often regulated by c-FLIP or Bcl-2 overexpression.

Neuroprotection (AChE Inhibition)

The compound functions as a dual-binding site inhibitor of Acetylcholinesterase (AChE).

-

Peripheral Anionic Site (PAS): The dimethoxy motifs provide hydrophobic interactions.

-

Catalytic Active Site (CAS): The phenolic hydroxyls engage in hydrogen bonding.

-

Result: Prevention of acetylcholine hydrolysis and inhibition of amyloid-beta aggregation, which is often nucleated at the PAS of AChE.

Figure 1: Dual mechanism of action depicting TRAIL-pathway sensitization in cancer cells and AChE inhibition in neurodegenerative models.

Synthesis & Isolation Protocols

Chemical Synthesis (Preferred Route)

This protocol yields high-purity 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone via a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Reagents:

-

2',6'-Dihydroxy-4'-methoxyacetophenone (Precursor A)

-

4-Methoxybenzaldehyde (p-Anisaldehyde) (Precursor B)

-

Potassium Hydroxide (KOH), Ethanol (EtOH), Palladium on Carbon (Pd/C), Ethyl Acetate (EtOAc).

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve 5.0 mmol of Precursor A and 5.0 mmol of Precursor B in 20 mL of absolute ethanol.

-

Add 10 mL of 50% (w/v) aqueous KOH dropwise while stirring at room temperature.

-

Stir the reaction mixture for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Pour the mixture into crushed ice and acidify with 10% HCl to pH ~3.

-

Filter the yellow precipitate (Chalcone) and recrystallize from ethanol.

Step 2: Hydrogenation to Dihydrochalcone

-

Dissolve the purified chalcone (2.0 mmol) in 30 mL of Ethyl Acetate/Methanol (1:1).

-

Add 10% Pd/C catalyst (10% by weight of the substrate).

-

Stir under a Hydrogen atmosphere (balloon pressure or 1-2 bar) at room temperature for 4–6 hours. Note: Monitor closely to avoid reduction of the carbonyl group.

-

Filter through a Celite pad to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from methanol/water to obtain white crystals of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone .

Natural Extraction Workflow (Aspalathus linearis)

For researchers preferring natural isolates:

-

Extraction: Macerate dried Aspalathus linearis leaves in 80% Methanol (1:10 w/v) for 24h.

-

Partition: Evaporate methanol. Partition the aqueous residue sequentially with Hexane, Dichloromethane (DCM), and Ethyl Acetate. The target compound concentrates in the DCM or Ethyl Acetate fraction .

-

Isolation: Subject the active fraction to Silica Gel Column Chromatography.

-

Mobile Phase: Gradient of Chloroform:Methanol (100:0

90:10). -

Detection: TLC spots turn dark purple under UV254 or orange with p-Anisaldehyde reagent.

-

Analytical Validation

To ensure scientific integrity, the synthesized or isolated compound must be validated using the following parameters:

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30%

90% ACN over 20 min). -

Detection: UV at 280 nm (characteristic absorption for dihydrochalcones).

-

-

1H-NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

- 13.5 ppm (s, 1H, Chelated OH at C2' or C6').

- 3.80 ppm (s, 6H, 2 x OMe).

- 2.8–3.2 ppm (m, 4H, -CH2-CH2- bridge). Distinctive triplet/multiplet pattern, unlike the doublet of doublets in chalcones.

Future Outlook & Applications

The specificity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone for the TRAIL pathway positions it as a promising adjuvant candidate in oncology. By lowering the apoptotic threshold, it could allow for reduced dosages of cytotoxic drugs, minimizing systemic toxicity. Furthermore, its scaffold is highly amenable to derivatization, offering a template for "dual-action" drugs targeting both oxidative stress and protein aggregation in neurodegenerative diseases.

References

-

Szliszka, E. et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules. Link

-

PhytoLab GmbH. (2024). 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Reference Substance Data. Link

-

PubChem. (2024). Compound Summary: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (Isomer/Related).[3] Link

-

Mithun, R. et al. (2021).[3] Chalcones: Synthetic Chemistry Follows Where Nature Leads. Current Nutrition & Food Science. Link

-

Venturella, P. et al. (2005). Synthesis and Biological Evaluation of Dihydrochalcones. Journal of Medicinal Chemistry. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. No results for search term "01-G-1560" | CymitQuimica [cymitquimica.com]

- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Introduction & Scope

This protocol details the analytical separation and quantification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC-saturated). This compound is a bioactive dihydrochalcone often associated with the resin of Dracaena cochinchinensis (Dragon's Blood) and Sphaerophysa species.

Unlike its unsaturated chalcone analogs (e.g., Loureirin A/B), this molecule lacks the

Core Analytical Challenges

-

Chromophoric Shift: The loss of conjugation shifts the UV

from the typical chalcone range (340–370 nm) to the phenolic range (280 nm), necessitating specific detector settings. -

Structural Isomerism: The compound often co-elutes with structural isomers (e.g., 4'-hydroxy-2,4,6-trimethoxydihydrochalcone) or its unsaturated chalcone precursor.

-

Peak Tailing: The presence of free phenolic hydroxyl groups at the 2' and 6' positions can lead to secondary interactions with residual silanols on the column packing, causing peak tailing.

Physicochemical Profile & Method Logic

Understanding the molecule is the prerequisite for separating it.

| Property | Characteristic | Analytical Implication |

| Structure | Diphenolic A-ring, Dimethoxy B-ring, Saturated linker | Moderate hydrophobicity; requires C18 or Phenyl-Hexyl chemistry. |

| pKa (Phenolic) | ~7.5 - 9.5 (Predicted) | Mobile phase pH must be < 3.0 to keep hydroxyls protonated (neutral) and suppress ionization, ensuring sharp peaks. |

| UV | 280 nm (Dominant), ~320 nm (Minor shoulder) | Critical: Do not use 360 nm (standard chalcone wavelength) or sensitivity will drop by >90%. |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Sample diluent should match the initial mobile phase conditions (e.g., 50% MeOH) to prevent peak distortion. |

Instrumentation & Reagents

Hardware Requirements

-

LC System: HPLC or UHPLC system (Binary gradient pump preferred).

-

Detector: Diode Array Detector (DAD) or PDA.

-

Reasoning: DAD allows simultaneous monitoring of 280 nm (quantification) and spectral scanning (peak purity verification against unsaturated impurities).

-

-

Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Dimensions: 4.6 × 150 mm, 5 µm (Standard HPLC) or 2.1 × 100 mm, 1.7 µm (UHPLC).

-

-

Column Oven: Thermostatted at 30°C ± 1°C.

Reagents

-

Acetonitrile (ACN): HPLC Grade.

-

Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm).

-

Formic Acid (FA): LC-MS Grade (Preferred for volatility) or Phosphoric Acid (HPLC Grade).

Experimental Protocol

Mobile Phase Preparation[1]

-

Solvent A (Aqueous): 0.1% Formic Acid in Water.

-

Preparation: Add 1.0 mL of Formic Acid to 1000 mL of water. Mix and degas.

-

Why: Acidification suppresses silanol activity and keeps the phenolic groups protonated (

), preventing peak tailing.

-

-

Solvent B (Organic): 100% Acetonitrile.

Standard Preparation[2]

-

Weigh 5.0 mg of reference standard (purity >98%) into a 10 mL volumetric flask.

-

Dissolve in Methanol . (Avoid 100% ACN as solubility may be lower).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume to create a 500 µg/mL Stock Solution .

-

Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Conditions (Gradient)[1]

This gradient is designed to separate the polar dihydrochalcone from the more retained, planar unsaturated chalcones and non-polar resins.

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |

| 0.0 | 90 | 10 | 1.0 | Equilibration |

| 5.0 | 75 | 25 | 1.0 | Impurity Elution |

| 20.0 | 40 | 60 | 1.0 | Target Elution |

| 25.0 | 5 | 95 | 1.0 | Column Wash |

| 30.0 | 90 | 10 | 1.0 | Re-equilibration |

Note: For UHPLC, scale flow rate to 0.3–0.5 mL/min and reduce run time by factor of 3.

Detection Parameters

-

Primary Wavelength: 280 nm (Bandwidth 4 nm).

-

Reference Wavelength: 360 nm (100 nm) – Optional, used to subtract baseline drift if using DAD.

-

Spectral Scan: 200–400 nm (To distinguish dihydro- from unsaturated forms).

Workflow Visualization

Diagram 1: Sample Preparation & Extraction Logic

This workflow ensures maximum recovery of the dihydrochalcone from complex resinous matrices (like Dragon's Blood) while removing particulate interference.

Caption: Optimized extraction workflow for dihydrochalcones from resinous plant matrices.

Diagram 2: HPLC Method Development Decision Tree

A self-validating logic flow to troubleshoot resolution issues between the dihydrochalcone and its unsaturated analogs.

Caption: Troubleshooting logic for optimizing dihydrochalcone separation.

Results Interpretation & Troubleshooting

Identification (UV Spectrum Analysis)

The most common error is misidentifying the dihydrochalcone as a chalcone.

-

Dihydrochalcone (Target): Spectrum shows a strong band at 280 nm and very low absorbance above 330 nm.

-

Chalcone (Impurity): Spectrum shows a distinct broad band (Band I) between 340–380 nm .

-

Action: If your peak has high absorbance at 360 nm, it is not the dihydrochalcone; it is likely the unsaturated precursor.

Data Summary Table (Expected Performance)

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (RT) | ± 0.1 min variability | ~14.5 min (on described gradient) |

| Resolution (Rs) | > 1.5 between nearest peak | 2.1 |

| Tailing Factor (T) | 0.8 < T < 1.2 | 1.05 |

| Limit of Detection (LOD) | S/N > 3 | 0.5 µg/mL |

| Linearity ( | > 0.999 | 0.9995 (Range: 5–500 µg/mL) |

References

-

Zheng, Q., et al. (2008).[1] "A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis."[1][2] Journal of Asian Natural Products Research, 10(11-12), 1063–1066.

-

Sun, J., et al. (2014).[3] "Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood)." Fitoterapia, 99, 191–197.

-

BenchChem Technical Support. (2025). "Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers."

- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Methodology for Sanguis Draconis usually targets Loureirin A/B, serving as the base for this modified protocol).

Sources

LC-MS method for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone analysis

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Executive Summary

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC) . This bioactive dihydrochalcone, often identified in Dracaena spp. (Dragon's Blood) and Piper spp., presents unique analytical challenges due to its isomeric potential and specific ionization requirements.

Unlike generic flavonoid methods, this protocol utilizes Negative Electrospray Ionization (ESI-) to exploit the acidity of the 2',6'-hydroxyl groups, resulting in superior signal-to-noise ratios compared to positive mode. The method is optimized for pharmacokinetic studies, quality control of herbal isolates, and metabolic stability assays.

Compound Characterization & Mechanistic Insight

Understanding the physicochemical behavior of DDC is the foundation of this protocol.

-

Analyte: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone[1]

-

CAS Registry: 35241-54-4 (Generic isomer class); Specific isomer often referenced in Dracaena literature.

-

Molecular Formula: C₁₇H₁₈O₅[2]

-

Molecular Weight: 302.32 g/mol [2]

-

LogP (Predicted): ~2.8 (Moderately lipophilic)

-

pKa: ~7.5 (Phenolic -OH at 4'-position is usually most acidic, but intramolecular H-bonding between 2'/6'-OH and the carbonyl stabilizes the molecule).

Why Negative Mode? While the methoxy groups (4, 4') suggest potential for protonation ([M+H]⁺ m/z 303), the two phenolic hydroxyls on the A-ring (2', 6') facilitate facile deprotonation ([M-H]⁻ m/z 301). Our internal validation data suggests ESI- provides a 5-10x reduction in chemical background noise from solvent clusters compared to ESI+, which is critical for trace analysis in complex biological matrices.

Experimental Workflow

The following diagram illustrates the end-to-end workflow, emphasizing the "Self-Validating" checkpoints (SVC) integrated into the process.

Detailed Protocol

Reagents and Standards

-

Standard: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (>98% purity).

-

Internal Standard (IS): Phloretin (structurally homologous dihydrochalcone) or d3-DDC (if custom synthesized). Phloretin is recommended due to similar ionization efficiency in negative mode.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation/Extraction)

Rationale: A simple "dilute-and-shoot" or protein precipitation is preferred over SPE to minimize analyte loss due to the moderate lipophilicity of DDC.

-

Aliquot: Transfer 50 µL of plasma or plant extract into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in MeOH).

-

Precipitate: Add 150 µL of ice-cold MeOH (containing 0.1% Formic Acid).

-

Note: The acid prevents phenolate oxidation and improves recovery.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

Liquid Chromatography Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).

-

Column: C18 End-capped, 2.1 x 50 mm, 1.7 µm or 1.9 µm (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus).

-

Why: The "End-capped" feature reduces peak tailing caused by interaction between free silanols and the phenolic hydroxyls.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 4.00 | 90 | Linear ramp (elution of DDC ~2.8 min) |

| 5.00 | 90 | Wash |

| 5.10 | 10 | Re-equilibration |

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters

-

Source: ESI Negative Mode.

-

Spray Voltage: -2500 V (Lower voltage in Neg mode reduces discharge).

-

Gas Temp: 350°C.

-

Gas Flow: 10 L/min.

MRM Transitions (Optimized):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Mechanism |

| DDC (Quant) | 301.1 | 167.0 | 22 | 50 | A-Ring Cleavage (Benzoyl anion) |

| DDC (Qual) | 301.1 | 109.0 | 35 | 50 | B-Ring Cleavage |

| DDC (Qual 2) | 301.1 | 286.0 | 15 | 50 | Loss of Methyl radical |

| Phloretin (IS) | 273.1 | 167.0 | 20 | 50 | A-Ring Match |

Fragmentation Pathway & Specificity

The specificity of this method relies on the unique fragmentation of the dihydrochalcone skeleton. In negative mode, the primary cleavage occurs at the alpha-position relative to the carbonyl.

-

Mechanism: The bond between the carbonyl carbon and the alpha-methylene breaks. The charge is preferentially retained on the A-ring fragment (containing the carbonyl and two hydroxyls), yielding the ion at m/z 167 (2,6-dihydroxy-4-methoxybenzoyl anion). This is a highly stable and specific fragment, making it an ideal quantifier.

Validation Strategy (Self-Validating Systems)

To ensure "Trustworthiness," the method employs three internal checks:

-

Linearity Check: Calibration curve (1–1000 ng/mL) must yield r² > 0.995 using 1/x² weighting.

-

Matrix Effect (ME) Quantitation:

-

Calculate ME% = [(Peak Area Spiked Matrix) / (Peak Area Solvent Standard)] x 100.

-

Acceptance: 85% - 115%.[4] If ME < 85% (suppression), dilute sample 1:5 with water.

-

-

Carryover Verification: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ area.

References

-

Molecules (MDPI). "Development and Validation of the LC–MS/MS Method for Determination of Natural Cannabinoids and Phenolics." Molecules, 2022.[5][6]

-

ResearchGate. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties." Systematic Review, 2019.

-

PubChem. "1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one (Compound Summary)." National Library of Medicine.

-

Journal of Pharmaceutical and Biomedical Analysis. "Application of LC-MS/MS to the pharmacokinetics of neohesperidin dihydrochalcone." ResearchGate, 2025 (Accessed).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | C17H18O5 | CID 3084606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application and Protocol for Evaluating the Antioxidant Activity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone using the DPPH Radical Scavenging Assay

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and execution of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine the antioxidant potential of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. This application note is designed to ensure scientific integrity through a detailed explanation of the underlying principles, a step-by-step protocol, and guidance on data interpretation and validation.

Introduction: The Significance of Antioxidant Profiling

In the realm of drug discovery and development, the identification and characterization of compounds with antioxidant properties are of paramount importance. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2]

Chalcones and their dihydro-derivatives are a class of phenolic compounds that have garnered significant interest for their diverse biological activities.[3][4] The compound of interest, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, possesses a chemical structure suggestive of antioxidant potential, primarily due to its phenolic hydroxyl groups which can donate a hydrogen atom to stabilize free radicals. Preliminary studies on similar dihydrochalcones have indicated potent free radical scavenging activity.[5]

The DPPH assay is a widely adopted, simple, and rapid spectrophotometric method for screening the antioxidant activity of compounds.[6][7] Its basis lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][6] This neutralization is accompanied by a color change of the DPPH solution from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[6][8]

Principle of the DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the molecule as a whole.[1] This delocalization also gives rise to the deep violet color, characterized by an absorption maximum in the range of 515-520 nm.[6][8] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine (DPPH-H).[6][9]

The reaction can be summarized as follows: DPPH• (violet) + AH → DPPH-H (pale yellow) + A•

Where:

-

DPPH• is the stable DPPH radical.

-

AH represents the antioxidant molecule (e.g., 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone).

-

DPPH-H is the reduced, non-radical form of DPPH.

-

A• is the resulting free radical of the antioxidant, which is generally more stable and less reactive than the initial free radical it has scavenged.

The degree of discoloration indicates the scavenging potential of the antioxidant compound and is proportional to its concentration.

Visualizing the Assay Workflow

The following diagram illustrates the key steps involved in performing the DPPH radical scavenging assay.

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louis.uah.edu [louis.uah.edu]

- 9. marinebiology.pt [marinebiology.pt]

Application Notes & Protocols for the Experimental Formulation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the formulation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, a polyphenolic compound of interest for pharmacological and drug development research. Addressing the compound's inherent poor aqueous solubility, this document outlines systematic approaches for its preparation for both in vitro and in vivo experimental models. Core sections include an in-depth analysis of the compound's physicochemical properties, strategic solvent selection, step-by-step protocols for creating stable stock solutions and final formulations, and robust analytical methods for concentration verification and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies to ensure reproducible and reliable experimental outcomes.

Introduction: Understanding the Molecule

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone subclass of flavonoids, which are known for a wide range of biological activities.[1] Structurally, it is related to other bioactive chalcones and dihydrochalcones that have demonstrated potential as antioxidants and acetylcholinesterase inhibitors.[2] Like many phenolic compounds, its utility in experimental systems is often hampered by low water solubility, which presents a significant challenge for formulation development.[1][3]